molecular formula C18H17FN4O2 B2950467 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034229-59-7

3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2950467
CAS RN: 2034229-59-7
M. Wt: 340.358
InChI Key: QAMZVYGIXHMMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical entity that has been mentioned in the context of drug design and medicinal chemistry . It is related to the field of oncology, specifically in the context of non-small-cell lung cancer (NSCLC) and the targeting of mutant epidermal growth factor receptor (EGFR) variants .

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is its potential as a pharmacological agent for the treatment of cancer and other diseases. However, one of the limitations of this compound is its toxicity, which can limit its use in clinical settings. In addition, the complexity of the synthesis method and the need for multiple chemical intermediates can make it difficult to produce this compound on a large scale.

Future Directions

There are several future directions for the research and development of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide. One potential area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the development of new analogs of this compound that exhibit improved pharmacological properties, such as reduced toxicity and increased potency. Finally, research could focus on the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound.

Synthesis Methods

The synthesis of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves a multi-step process that requires several chemical intermediates. The first step involves the preparation of 3-fluoro-4-methoxybenzoic acid, which is then converted to 3-fluoro-4-methoxybenzoyl chloride. The benzoyl chloride is then reacted with 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine to form the intermediate product, which is then treated with N-((3-bromo-4-methoxyphenyl)methyl)-4-methylbenzenesulfonamide to yield this compound.

Scientific Research Applications

3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has been the subject of several scientific studies due to its potential as a pharmacological agent. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies. In addition to its anti-cancer properties, this compound has also been found to exhibit analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation-related disorders.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-16(7-8-22-23)15-5-3-12(10-20-15)11-21-18(24)13-4-6-17(25-2)14(19)9-13/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZVYGIXHMMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.